molecular formula C19H20Br2N2O B1620875 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL CAS No. 304893-77-4

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL

Cat. No.: B1620875
CAS No.: 304893-77-4
M. Wt: 452.2 g/mol
InChI Key: VOIGRIONNTUWSQ-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL is a synthetic compound known for its potential therapeutic applications, particularly in the field of cardioprotection and neuroprotection. This compound has been studied for its ability to activate nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production .

Preparation Methods

The synthesis of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL typically involves multi-step organic reactions. The starting material, 3,6-dibromo-carbazole, undergoes a series of reactions including bromination, amination, and coupling with pyrrolidine to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL involves the activation of Nampt, which plays a crucial role in the NAD+ salvage pathway. By enhancing Nampt activity, the compound helps maintain NAD+ levels, which are essential for various cellular processes, including energy production, DNA repair, and cell survival. The activation of Nampt also leads to improved signaling pathways, such as the phosphorylation of protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS), contributing to its cardioprotective and neuroprotective effects .

Comparison with Similar Compounds

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows for enhanced Nampt activation and improved therapeutic efficacy.

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGRIONNTUWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386064
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304893-77-4
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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